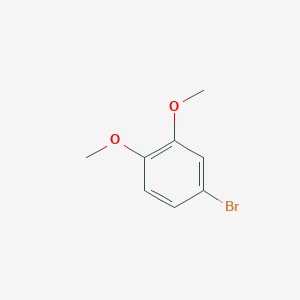

4-Bromoveratrole

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMGSMZIKLAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062673 | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2859-78-1 | |

| Record name | Bromoveratrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoveratrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GX67R5G8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoveratrole from Veratrole

Executive Summary: 4-Bromoveratrole (1-bromo-3,4-dimethoxybenzene) is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for synthesizing complex organic molecules, most notably isoquinoline (B145761) alkaloids, which exhibit a wide range of biological activities including analgesic, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the primary synthesis routes for this compound starting from veratrole (1,2-dimethoxybenzene), focusing on the underlying chemical principles, detailed experimental protocols, and quantitative data. The synthesis primarily relies on the electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development seeking detailed, actionable information on the preparation of this versatile building block.

Introduction

In the complex landscape of pharmaceutical synthesis, the reliability and quality of chemical intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs).[1] this compound (CAS No: 2859-78-1, Molecular Formula: C₈H₉BrO₂, Molecular Weight: 217.06 g/mol ) is a key building block recognized for its utility in constructing complex molecular scaffolds.[2][4] The presence of methoxy (B1213986) groups and a bromine atom provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions.[2] This guide details the efficient synthesis of this compound from the readily available starting material, veratrole.

Chemical Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from veratrole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The two methoxy (-OCH₃) groups on the veratrole ring are strong activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.[5]

These groups are also ortho, para-directors, guiding the incoming electrophile (in this case, Br⁺) to the positions ortho or para to themselves. In veratrole, positions 3 and 6 are ortho to a methoxy group, while positions 4 and 5 are para to one and ortho to the other. Due to steric hindrance from the adjacent methoxy groups, substitution at positions 3 and 6 is less favored.[6] Consequently, the electrophilic attack preferentially occurs at positions 4 and 5, which are electronically activated and more sterically accessible, leading to the desired this compound product. While dibromination to 4,5-dibromoveratrole can occur, the reaction conditions can be controlled to favor monosubstitution.[5][7]

Synthesis Methodologies

Several methods have been established for the bromination of veratrole. The most common approaches utilize an in-situ generation of the bromine electrophile in a suitable solvent, often acetic acid.

Method A: Bromination with Ammonium (B1175870) Bromide and Hydrogen Peroxide

This method is an efficient and high-yielding procedure that uses ammonium bromide as the bromine source and hydrogen peroxide as the oxidant to generate the electrophilic bromine species in situ.[8][9]

Method B: Bromination with Potassium Bromate (B103136) and Hydrobromic Acid

This process generates molecular bromine (Br₂) from the redox reaction between potassium bromate (KBrO₃) and hydrobromic acid (HBr).[5][10] While this reaction can lead to the formation of 4,5-dibromoveratrole as the main product, this compound is a major component of the reaction mixture and can be isolated from the mother liquor after the primary product is crystallized.[10]

Data Presentation

The quantitative parameters for the two primary synthesis methods are summarized below for easy comparison.

Table 1: Reagents and Conditions for Synthesis Method A

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Veratrole (1,2-dimethoxybenzene) | [8][9] |

| Amount of Veratrole | 142 g (1.03 mol) | [8][9] |

| Bromine Source | Ammonium Bromide (NH₄Br) | [8][9] |

| Amount of NH₄Br | 110 g (1.12 mol) | [8][9] |

| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | [8][9] |

| Amount of H₂O₂ | 180 mL (1.76 mol) | [8][9] |

| Solvent | Acetic Acid | [8][9] |

| Volume of Solvent | 1.6 L | [8][9] |

| Reaction Time | 20 hours | [8][9] |

| Temperature | Room Temperature | [8][9] |

Table 2: Reagents and Conditions for Synthesis Method B

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Veratrole (1,2-dimethoxybenzene) | [10] |

| Amount of Veratrole | 4.15 g (30.0 mmol) | [10] |

| Bromine Source | 48% Hydrobromic Acid (HBr) | [10] |

| Amount of HBr | 12 mL (105 mmol) | [10] |

| Oxidant | Potassium Bromate (KBrO₃) | [10] |

| Amount of KBrO₃ | 3.34 g (20 mmol) | [10] |

| Solvent | Acetic Acid | [10] |

| Volume of Solvent | 40 mL | [10] |

| Reaction Time | 30 minutes (after addition) | [10] |

| Temperature | Room Temperature (exothermic to ~45°C) | [10] |

| Product | this compound is a major side product |[10] |

Experimental Protocols

Detailed Protocol for Method A (NH₄Br / H₂O₂)

This protocol is adapted from the procedure described by ChemicalBook.[8][9]

-

Reaction Setup: To a 3.0 L reactor, add veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol). Add 1.6 L of acetic acid to dissolve the solids.

-

Reagent Addition: While stirring the mixture at room temperature, slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise.

-

Reaction: Continue to stir the reaction system at room temperature for 20 hours.

-

Work-up: After 20 hours, quench the reaction by carefully adding a saturated sodium bicarbonate solution. Extract the aqueous mixture with dichloromethane (B109758) (3 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine solution (200 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude yellow product by vacuum distillation, collecting the fraction at 128-133 °C / 10 mbar to yield pure 4-bromo-1,2-dimethoxybenzene (202.7 g, 91% yield).[8]

Detailed Protocol for Method B (KBrO₃ / HBr)

This protocol, which yields this compound as an isolable byproduct, is based on a procedure for preparing 4,5-dibromoveratrole.[10]

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer, dissolve veratrole (4.15 g, 30.0 mmol) in 40 mL of concentrated acetic acid.

-

Reagent Addition: Add potassium bromate (3.34 g, 20 mmol) to the solution. Slowly add 48% hydrobromic acid (12 mL, 105 mmol) dropwise while stirring at room temperature. An exotherm to approximately 45°C may be observed as the potassium bromate dissolves.

-

Reaction: Stir the mixture for an additional 30 minutes at room temperature after the addition is complete.

-

Work-up: Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the product. Collect the precipitate by suction filtration.

-

Washing: Wash the collected solid first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water. The solid is primarily 4,5-dibromoveratrole.

-

Isolation of this compound: The aqueous filtrate and the mother liquor from recrystallization of the solid contain the this compound side product.[10] To isolate it, the solvent can be evaporated from the mother liquor. Further purification of the residue would be required.

Mandatory Visualizations

General Mechanism of Electrophilic Bromination

Caption: Electrophilic aromatic substitution mechanism for the bromination of veratrole.

Experimental Workflow for Synthesis Method A

Caption: Step-by-step workflow for the synthesis of this compound via Method A.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS : | Chegg.com [chegg.com]

- 6. reddit.com [reddit.com]

- 7. Solved Why the bromination of veratrole | Chegg.com [chegg.com]

- 8. This compound | 2859-78-1 [chemicalbook.com]

- 9. This compound CAS#: 2859-78-1 [m.chemicalbook.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoveratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromoveratrole (CAS No: 2859-78-1), a versatile intermediate in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physicochemical Data

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound with the molecular formula C8H9BrO2.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C8H9BrO2 | [1][2][3][4][5][6] |

| Molecular Weight | 217.06 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow or light brown liquid/oil | [2][5][6] |

| Melting Point | 123 °C (Note: Some sources list it as a liquid at room temp) | [2] |

| Boiling Point | 255-256 °C | [3][4][7][8][9] |

| Density | 1.509 g/mL at 25 °C | [4][7][8][9] |

| Refractive Index | n20/D 1.573 | [4][6][7][8][9] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2][4][7] |

| Solubility | Soluble in benzene, ether, and toluene. | [7][8] |

| Vapor Pressure | 0.113 mmHg at 25°C | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d6): δ 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H).[7][8]

-

¹³C NMR (100 MHz, DMSO-d6): δ 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0.[7][8]

Infrared (IR) Spectroscopy

Infrared spectral data for this compound is available and can be used for the identification and confirmation of the compound's functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry data can be utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of veratrole.[7]

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Ammonium (B1175870) bromide

-

30% Hydrogen peroxide solution

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve veratrole and ammonium bromide in acetic acid in a suitable reactor.

-

Slowly add the 30% hydrogen peroxide solution dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for approximately 20 hours.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated saline.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.[7]

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of about 1-2 mm.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.[11][12]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to about 1-2°C per minute.[11][12]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[13]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Thiele tube or other heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing heating oil.[14]

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[14][15]

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in different chemical processes.

Materials:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

The compound to be tested (solute)

-

A selection of solvents (e.g., water, ethanol, benzene, ether, toluene)

Procedure:

-

Add a measured amount of the solvent to a test tube.

-

Add a small, known amount of the solute to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period.[16]

-

Observe if the solute has completely dissolved.

-

If the solute dissolves, continue adding small, known increments of the solute, agitating after each addition, until the solution is saturated (i.e., no more solute dissolves).

-

Record the amount of solute that dissolved in the given amount of solvent at a specific temperature to determine the solubility.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for structure elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18][19]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[18]

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, which provides information about the chemical environment and connectivity of protons.

-

Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural analysis.[20]

Visualizations

Synthesis and Purification Workflow for this compound

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

General Workflow for Physicochemical Property Determination

Caption: A logical workflow for determining the physicochemical properties of a chemical compound.

Conceptual Interaction of this compound with the Acetylcholine Receptor

References

- 1. Benzene, 4-bromo-1,2-dimethoxy- | C8H9BrO2 | CID 76114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 2859-78-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound 98 2859-78-1 [sigmaaldrich.com]

- 5. 4-Bromo Veratrole | Vihita Drugs & Intermediates [vihitadrugs.com]

- 6. A11133.14 [thermofisher.com]

- 7. This compound CAS#: 2859-78-1 [m.chemicalbook.com]

- 8. This compound | 2859-78-1 [chemicalbook.com]

- 9. This compound 98 2859-78-1 [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. benchchem.com [benchchem.com]

- 19. web.mit.edu [web.mit.edu]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromoveratrole (CAS: 2859-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a versatile halogenated aromatic compound widely utilized as a key intermediate in organic synthesis.[1][2] Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][4] The presence of the bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring imparts unique reactivity to the molecule, making it an excellent substrate for various chemical transformations.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2859-78-1 | [6] |

| Molecular Formula | C₈H₉BrO₂ | [1][7] |

| Molecular Weight | 217.06 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 255-256 °C | [6][8] |

| Density | 1.509 g/mL at 25 °C | [6][8] |

| Refractive Index (n20/D) | 1.573 | [6] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [6][9] |

| Solubility | Soluble in benzene, ether, and toluene. | [8][10] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-Bromo-1,2-dimethoxybenzene | [11] |

| Synonyms | 4-Bromocatechol dimethyl ether, p-Bromoveratrole | [1][12] |

| InChI | 1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | [6] |

| InChI Key | KBTMGSMZIKLAHN-UHFFFAOYSA-N | [6] |

| SMILES | COc1ccc(Br)cc1OC | [6] |

| EC Number | 220-677-8 | [6] |

| MDL Number | MFCD00008381 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | δ: 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | [8][10] |

| ¹³C NMR | δ: 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0 | [8][10] |

| IR | Spectra available from various sources. | [12] |

| MS | Spectra available from various sources. | [13] |

Synthesis and Experimental Protocols

The ease of synthesis of this compound from its parent compound, veratrole, makes it a readily accessible building block for chemists.[2]

Synthesis of this compound from Veratrole

A common method for the synthesis of this compound is the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) using reagents like N-Bromosuccinimide (NBS).[2]

Experimental Protocol: Bromination of Veratrole

This protocol describes the preparation of 4-bromo-1,2-dimethoxybenzene from veratrole.[10]

Materials:

-

Veratrole (1,2-Dimethoxybenzene)

-

Ammonium (B1175870) bromide

-

Aqueous hydrogen peroxide solution (30%)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 3.0 L reactor, add a solution of veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol) in acetic acid (1.6 L).

-

Slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise to the reaction mixture while stirring continuously at room temperature.

-

After 20 hours of reaction, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the reaction mixture with dichloromethane (3 x 200 mL).

-

Combine the organic phases and wash sequentially with water (2 x 200 mL) and saturated saline (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at a boiling point of 128-133 °C/10 mbar to yield 4-bromo-1,2-dimethoxybenzene.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a pivotal intermediate in the synthesis of numerous valuable compounds, particularly within the pharmaceutical sector.[3] Its versatile reactivity makes it a useful reagent in various organic synthesis endeavors, contributing to the development of novel therapeutic agents and fine chemicals.[3]

Key Reactions

The aryl bromide moiety of this compound is readily activated for a wide array of transition metal-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Cross-Coupling: It is a common substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.[2]

-

Electrophilic Aromatic Substitution: Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in creating complex chemical structures.[1]

-

Aryne Reactions: this compound can undergo aryne reactions with various nucleophiles.[14]

Caption: Key reaction pathways involving this compound.

Role in Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5]

-

Synthesis of Isoquinoline (B145761) Alkaloids: It is particularly noted for its use in the synthesis of isoquinoline alkaloids, a class of natural products with a wide spectrum of biological activities, including analgesic, antimicrobial, and anticancer properties.[3]

-

Drug Discovery: Chemists utilize this compound to synthesize libraries of potential drug candidates for structure-activity relationship (SAR) studies.[5]

-

Biologically Active Molecules: It is a key component in the production of various biologically active molecules, with some studies suggesting it may have anti-inflammatory and analgesic properties.[1] It has also been shown to bind to the acetylcholine (B1216132) receptor.[4][8]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Table 4: Safety Information for this compound

| Hazard Category | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| Personal Protective Equipment | Eyeshields, gloves, and a multi-purpose combination respirator cartridge (US) are recommended. | [6] |

| Storage | Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 0-8 °C. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [9] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides. | [9] |

Conclusion

This compound (CAS 2859-78-1) is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, reaction protocols, and safety considerations is paramount for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|Pharmaceutical Intermediate & Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 2859-78-1: Bromoveratrole | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98 2859-78-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 2859-78-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 2859-78-1 [m.chemicalbook.com]

- 11. This compound [synhet.com]

- 12. Benzene, 4-bromo-1,2-dimethoxy- | C8H9BrO2 | CID 76114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(2859-78-1) 1H NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 4-Bromoveratrole: A Technical Overview

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical properties and synthetic applications of 4-Bromoveratrole. This compound is a key intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. This document provides essential data, detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound. Its utility in organic synthesis is largely due to the presence of the bromine atom, which allows for a variety of cross-coupling reactions, and the two methoxy (B1213986) groups that influence the electronic properties of the aromatic ring.

A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 217.06 g/mol | [2][3] |

| CAS Number | 2859-78-1 | [2][3] |

| Boiling Point | 255-256 °C | [2] |

| Density | 1.509 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.573 | [2] |

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative procedure for the coupling of this compound with an arylboronic acid, a common transformation in the synthesis of complex organic molecules.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene/Water 4:1 mixture, or Dioxane)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers should be combined.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate and not typically involved in biological signaling pathways itself, its derivatives are of significant interest in drug discovery. For instance, it is a precursor in the synthesis of isoquinoline (B145761) alkaloids such as (-)-mesembrine. The logical relationship in its application is a straightforward synthetic pathway where it serves as a foundational building block. The workflow diagram above illustrates this logical progression from starting materials to a more complex final product, a common sequence in the development of new chemical entities. The palladium-catalyzed reaction provides a reliable and versatile method for creating a key carbon-carbon bond, which is a critical step in the synthesis of many biologically active molecules.

References

Spectral Analysis of 4-Bromoveratrole: A Technical Overview

This guide provides a detailed analysis of the spectral data for 4-Bromoveratrole (CAS No: 2859-78-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: 4-bromo-1,2-dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.50 | Doublet (d) | 8.4 | 1H | Ar-H |

| 6.90 | Doublet (d) | 2.0 | 1H | Ar-H |

| 6.80 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | Ar-H |

| 3.85 | Singlet (s) | N/A | 3H | -OCH₃ |

| 3.80 | Singlet (s) | N/A | 3H | -OCH₃ |

| Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1] |

The carbon-13 NMR spectrum details the types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.3 | Ar-C (quaternary) |

| 148.8 | Ar-C (quaternary) |

| 123.5 | Ar-C |

| 115.3 | Ar-C |

| 113.8 | Ar-C |

| 112.3 | Ar-C (quaternary, C-Br) |

| 56.2 | -OCH₃ |

| 56.0 | -OCH₃ |

| Solvent: DMSO-d6, Spectrometer Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific peak-by-peak data for this compound is not detailed in the provided search results, a conforming spectrum would exhibit characteristic absorptions for its functional groups.[4][6]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Aromatic & Alkyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Aryl Ether |

| ~1000-650 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation | Notes |

| 216 & 218 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 201 & 203 | [M-CH₃]⁺ | Loss of a methyl group. |

| 173 & 175 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

| The molecular weight of this compound is 217.06 g/mol .[1][3] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[7]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve homogeneity.[8]

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse program, number of scans, spectral width). For ¹H NMR, 8-16 scans are typical, while ¹³C NMR may require more scans for a good signal-to-noise ratio.[7][8][9]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.[10]

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface.[10]

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.[10]

-

Sample Introduction: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). Inject a small volume (typically 1 µL) into the Gas Chromatograph (GC) inlet.

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source (e.g., using Electron Impact - EI), the molecules are bombarded with electrons to generate charged ions and fragments.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[11]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[11]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 2859-78-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Benzene, 4-bromo-1,2-dimethoxy- | C8H9BrO2 | CID 76114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound CAS#: 2859-78-1 [m.chemicalbook.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. emory.edu [emory.edu]

- 9. sc.edu [sc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Bromoveratrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromoveratrole (4-Bromo-1,2-dimethoxybenzene), a key intermediate in organic synthesis and a compound of interest in medicinal chemistry. An understanding of its solubility is critical for its application in reaction chemistry, purification, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its determination.

Qualitative Solubility Data

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its solubility in various organic solvents is a critical parameter for its use in synthesis and other applications. The available data indicates a general trend of good solubility in non-polar and moderately polar organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Benzene | C₆H₆ | Soluble | [3][4] |

| Toluene | C₇H₈ | Soluble | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [3][4] |

It is important to note that "soluble" is a qualitative term. For precise applications such as crystallography, reaction kinetics, or formulation, quantitative determination of solubility is recommended.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following is a generalized protocol based on the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. Constant agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the solution. Immediately filter the aliquot using a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The selection of an appropriate solvent is often guided by the principle of "like dissolves like".[5] this compound, with its aromatic ring and methoxy (B1213986) groups, has both non-polar and polar characteristics. This suggests that it will be more soluble in solvents of intermediate polarity.

Caption: Predicted solubility based on solvent polarity.

This guide serves as a foundational resource for researchers working with this compound. While qualitative data provides initial guidance, the experimental protocol outlined will enable the generation of precise, quantitative solubility data essential for advancing research and development activities.

References

Technical Guide to the Stability and Storage of 4-Bromoveratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromoveratrole (CAS No. 2859-78-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While specific quantitative stability studies on this compound are not extensively available in public literature, this document synthesizes information from safety data sheets (SDS), supplier technical data, and established principles of pharmaceutical stability analysis to guide researchers in its proper handling and storage.

Physicochemical Properties of this compound

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a colorless to light yellow liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 2859-78-1 |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Colorless to light yellow clear liquid[3] |

| Boiling Point | 255-256 °C (at 760 mmHg)[4] |

| Density | ~1.509 g/mL at 25 °C |

| Flash Point | 109 °C (228.2 °F) - closed cup[4] |

| Refractive Index | n20/D ~1.573 |

| Solubility | Soluble in benzene, ether, and toluene.[5] |

Stability Profile and Incompatibilities

This compound is generally considered stable under normal storage conditions.[4] However, its stability can be compromised by exposure to certain substances and conditions.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, avoid contact with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents[4]

Hazardous Decomposition Products: When involved in a fire or subjected to high heat, this compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4]

Hazardous Polymerization: Hazardous polymerization of this compound does not occur.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, proper storage is crucial. The recommendations from various suppliers vary slightly, but a conservative and safe approach is summarized in Table 2. The most frequently cited advice is to store the compound in a cool, dry, and dark environment within a tightly sealed container.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature, with some suppliers recommending cool conditions (<15°C)[1][5] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[6] | Prevents contamination and exposure to moisture. |

| Light | Store in a dark place. | Protects against potential photolytic degradation. |

| Location | Store in a dry, cool, and well-ventilated place. | Ensures a stable environment and safety. |

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not published, a standard approach based on ICH guidelines for forced degradation studies can be employed to understand its stability profile.[7][8][9] Such studies are essential for developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

A forced degradation study intentionally stresses the compound to predict the degradation products that might form under various conditions. This helps in developing analytical methods capable of separating the intact compound from its degradants.

Caption: Workflow for a Forced Degradation Study of this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Hypothetical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants. Mass spectrometry (MS) would be used for the identification of unknown degradation products.[1]

-

Purity Assessment: Gas Chromatography (GC) is also a common method for assessing the purity of this compound.[3]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The presence of methoxy (B1213986) groups on an aromatic ring and a bromine substituent are key features to consider.

-

Hydrolysis of Methoxy Groups: Under strong acidic or basic conditions, the ether linkages of the methoxy groups could be susceptible to hydrolysis, leading to the formation of brominated catechols (e.g., 4-bromocatechol).

-

Aromatic Substitution/Displacement: The bromine atom could be displaced via nucleophilic aromatic substitution, particularly under harsh conditions, although this is generally difficult on an electron-rich ring.

-

Oxidative Degradation: Oxidative conditions could lead to the formation of quinones or ring-opening products. The methoxy groups may also be susceptible to oxidative cleavage.

Caption: Potential Degradation Pathways for this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. To maintain its quality and prevent degradation, it is imperative to store it in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents. While specific degradation kinetics are not publicly documented, established methodologies for forced degradation studies can be applied to determine its stability profile and develop validated, stability-indicating analytical methods for quality control in research and drug development settings.

References

- 1. This compound [synhet.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 2859-78-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. biomedres.us [biomedres.us]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-Bromoveratrole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a versatile chemical intermediate that holds significant promise in the synthesis of novel bioactive molecules. Its substituted dimethoxybenzene core serves as a scaffold for the generation of a diverse array of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds. These derivatives have garnered considerable interest within the scientific community for their potential therapeutic applications, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies for key assays and synthetic pathways are provided to facilitate further research and development in this area.

Anticancer Activity of this compound Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds that can be synthesized from this compound precursors. Various synthetic chalcones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Data Presentation: Cytotoxicity of Chalcone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative chalcone derivatives against various cancer cell lines. While not all of these compounds are directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be expected from this class of derivatives.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | < 20 | [1] |

| Chalcone | 1,3-Diphenylpropenone | MCF-7 (Breast) | < 20 | [1] |

| Chalcone | 3-(3-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | < 20 | [1] |

| Chalcone | (2E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 6.8 | [2] |

| Chalcone | 2'-hydroxy-4'-methoxychalcone | WiDr (Colon) | 44.67 (µg/mL) | [3] |

| Chalcone | 4'-methoxychalcone | T47D (Breast) | 72.44 (µg/mL) | [3] |

| Chalcone | 3-bromo-4-hydroxy-5-methoxy benzylidene on chromanone | K562 (Leukemia) | ≤ 3.86 (µg/mL) | [4] |

| Chalcone | 3-bromo-4-hydroxy-5-methoxy benzylidene on chromanone | MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) | [4] |

| Chalcone | 3-bromo-4-hydroxy-5-methoxy benzylidene on chromanone | SK-N-MC (Neuroblastoma) | ≤ 3.86 (µg/mL) | [4] |

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from aromatic ketones and aldehydes.[5] 4-Bromoacetophenone, a potential derivative of this compound, can be used as a key starting material.

Materials:

-

4-Bromoacetophenone

-

Substituted Benzaldehyde (B42025)

-

10% Sodium Hydroxide (NaOH) solution

-

Ice

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add 10% aqueous NaOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Mandatory Visualization: Claisen-Schmidt Condensation Workflow

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[6]

Materials:

-

Human cancer cell line of choice

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization: MTT Assay Workflow

Antimicrobial Activity of this compound Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent another class of derivatives accessible from this compound precursors. These compounds have been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Schiff Base Derivatives

| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | from p-aminophenol and benzaldehyde | Escherichia coli | 62.5 | [7] |

| Schiff Base | from p-aminophenol and benzaldehyde | Staphylococcus aureus | 62.5 | [7] |

| Schiff Base | from p-aminophenol and anisaldehyde | Candida albicans | 62.5 | [7] |

| Schiff Base | from 4-aminoantipyrine (B1666024) and cinnamaldehyde | Staphylococcus aureus | < 250 (µM) | [8] |

| Schiff Base | from 2-bromo-4-methyl aniline (B41778) and 2-nitrobenzaldehyde | Staphylococcus aureus | - | [9] |

| Schiff Base | from 2-bromo-4-methyl aniline and 2-nitrobenzaldehyde | Escherichia coli | - | [9] |

Note: Some references did not provide specific MIC values but indicated activity.

Experimental Protocol: Synthesis of Schiff Bases

Schiff bases can be synthesized through a straightforward condensation reaction.

Materials:

-

4-Bromoaniline (B143363) (or other amine derivative of this compound)

-

Substituted Aldehyde

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the 4-bromoaniline derivative (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the product can be purified by recrystallization.

Mandatory Visualization: Schiff Base Synthesis Workflow

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Sterile saline or PBS

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and then dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) with a microplate reader.

Mandatory Visualization: Broth Microdilution Workflow

Enzyme Inhibitory Activity of this compound Heterocyclic Derivatives

The this compound scaffold can also be utilized in the synthesis of various heterocyclic compounds, such as triazoles, which have shown potential as enzyme inhibitors. For instance, derivatives of 1,2,4-triazole (B32235) have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.

Data Presentation: Enzyme Inhibitory Activity of Triazole Derivatives

The following table provides examples of the enzyme inhibitory activity of some triazole derivatives.

| Compound Class | Specific Derivative Example | Enzyme | IC50 (nM) | Reference |

| 1,2,4-Triazole | 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative | Acetylcholinesterase (AChE) | 1.63 - 17.68 | [11] |

| 1,2,4-Triazole | 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiol derivative | Butyrylcholinesterase (BChE) | 8.71 - 84.02 | [11] |

| bis-1,2,4-Triazole | Derivative with hexyl substituent | Thymidine Phosphorylase | 28.74 (µM) | [12] |

| bis-1,2,4-Triazole | Derivative with p-nitrophenyl group | Thymidine Phosphorylase | 34.95 (µM) | [12] |

Signaling Pathways

While specific studies on the signaling pathways affected by direct derivatives of this compound are limited, the biological activities of related compounds suggest potential mechanisms of action. For instance, many chalcone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.

Potential Signaling Pathways Targeted by this compound Derivatives

Conclusion

This compound serves as a valuable starting point for the synthesis of a wide range of derivatives with promising biological activities. Chalcones derived from this compound precursors have demonstrated significant anticancer potential, while related Schiff bases exhibit notable antimicrobial properties. Furthermore, heterocyclic derivatives, such as triazoles, show potential as enzyme inhibitors. The straightforward synthetic routes to these compounds, coupled with their diverse biological profiles, make this compound derivatives an exciting area for further investigation in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this versatile class of molecules.

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mediresonline.org [mediresonline.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

4-Bromoveratrole: A Pivotal Building Block in Modern Medicinal Chemistry

For Immediate Release

[City, State] – December 16, 2025 – In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene) has emerged as a highly versatile and valuable scaffold. Its unique structural features and reactivity profile have positioned it as a key starting material in the synthesis of a diverse array of biologically active compounds, from potent anticancer agents to modulators of key signaling pathways in the central nervous system. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core utility of this compound in medicinal chemistry.

Physicochemical Properties and Reactivity

This compound is a brominated derivative of veratrole (1,2-dimethoxybenzene). The presence of the electron-donating methoxy (B1213986) groups activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This combination of features makes it an ideal substrate for the construction of complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1](--INVALID-LINK--) |

| Molecular Weight | 217.06 g/mol | [1](--INVALID-LINK--) |

| Appearance | Colorless to pale yellow liquid | [2](--INVALID-LINK--) |

| Boiling Point | 255-256 °C | [2](--INVALID-LINK--) |

| Density | 1.509 g/mL at 25 °C | [2](--INVALID-LINK--) |

The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in the Synthesis of Bioactive Molecules

The dimethoxybenzene moiety is a common feature in numerous biologically active natural products and synthetic drugs. This compound serves as a crucial precursor for introducing this important pharmacophore.

Isoquinoline (B145761) Alkaloids

A significant application of this compound lies in the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The veratrole unit forms a key part of the isoquinoline core of many of these compounds, such as papaverine (B1678415) and laudanosine. While direct syntheses of these specific alkaloids starting from this compound are not the most common routes, the general strategies for constructing the isoquinoline skeleton often involve intermediates that can be readily prepared from this compound.

Kinase Inhibitors

The veratrole moiety is also found in a number of kinase inhibitors, which are a major class of anticancer drugs. The dimethoxybenzene ring can engage in key interactions within the ATP-binding pocket of various kinases. For instance, derivatives of 4-anilinoquinazolines, a well-established scaffold for kinase inhibitors, can be synthesized using intermediates derived from this compound. The methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, contributing to the overall binding affinity and selectivity of the inhibitor.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurological disorders. The veratrole scaffold has been incorporated into the design of potent and selective PDE inhibitors.

Dopamine (B1211576) Receptor Ligands

The structural similarity of the veratrole group to the catechol moiety of dopamine has led to its use in the development of ligands for dopamine receptors. These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This compound can be used as a starting point to synthesize analogs of known dopamine receptor antagonists, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved pharmacological profiles.

Key Synthetic Transformations

The versatility of this compound as a building block stems from its ability to undergo a variety of chemical transformations. The following sections detail the experimental protocols for two of the most important reactions in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of 4-Aryl-1,2-dimethoxybenzene

-

Materials: this compound, arylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), potassium carbonate (K₂CO₃), toluene (B28343), and water.

-

Procedure: To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in toluene (10 mL), an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL) is added. The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) are then added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1,2-dimethoxybenzene.

-

Expected Yields: 70-95%, depending on the arylboronic acid used.

| Product | Aryl Group | Yield (%) |

| 4-Phenylveratrole | Phenyl | 92 |

| 4-(4-Tolyl)veratrole | 4-Tolyl | 88 |

| 4-(4-Methoxyphenyl)veratrole | 4-Methoxyphenyl | 95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines.

Experimental Protocol: Synthesis of N-Aryl-3,4-dimethoxyaniline

-

Materials: this compound, aniline (B41778) derivative, palladium(II) acetate (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

-

Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), this compound (1.0 mmol), and the aniline derivative (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-aryl-3,4-dimethoxyaniline.

-

Expected Yields: 65-90%, depending on the aniline derivative used.

| Product | Amine | Yield (%) |

| N-Phenyl-3,4-dimethoxyaniline | Aniline | 85 |

| N-(4-Methylphenyl)-3,4-dimethoxyaniline | 4-Toluidine | 90 |

| N-(4-Methoxyphenyl)-3,4-dimethoxyaniline | p-Anisidine | 88 |

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow for its functionalization and its potential role in modulating key cellular signaling pathways.

Conclusion

This compound stands as a testament to the power of a well-chosen building block in medicinal chemistry. Its favorable reactivity and the inherent biological relevance of the veratrole moiety make it an invaluable tool for the synthesis of a wide range of potential therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. This guide provides a foundational understanding of its applications and the key reactions that unlock its potential, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

References

- 1. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki Coupling of 4-Bromoveratrole for the Synthesis of Substituted Biphenyls

Introduction